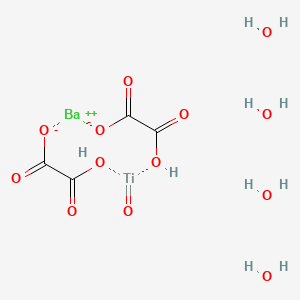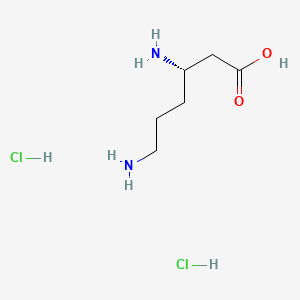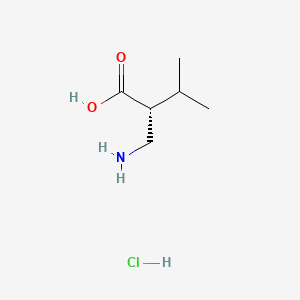
5-Bromo-2-butoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-butoxy-3-methylpyridine is a chemical compound with the CAS Number: 1261895-63-9 . It has a molecular weight of 244.13 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-butoxy-3-methylpyridine is1S/C10H14BrNO/c1-3-4-5-13-10-8 (2)6-9 (11)7-12-10/h6-7H,3-5H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
5-Bromo-2-butoxy-3-methylpyridine is a liquid at room temperature . It has a molecular weight of 244.13 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-2-butoxy-3-methylpyridine, focusing on six unique fields:
Pharmaceutical Development
5-Bromo-2-butoxy-3-methylpyridine is often explored in pharmaceutical research for its potential as a building block in the synthesis of various therapeutic agents. Its unique structure allows for the creation of compounds that can interact with biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, infections, and neurological disorders .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling. Its bromine atom can participate in cross-coupling reactions, facilitating the creation of diverse organic compounds used in various chemical industries .
Material Science
In material science, 5-Bromo-2-butoxy-3-methylpyridine is used in the synthesis of novel materials with specific properties. These materials can be applied in the development of advanced polymers, coatings, and nanomaterials, which are essential for various technological applications .
Agricultural Chemistry
Research in agricultural chemistry utilizes this compound to develop new agrochemicals, such as pesticides and herbicides. Its chemical properties allow for the design of molecules that can effectively target pests and weeds, improving crop yields and agricultural productivity .
Environmental Science
In environmental science, 5-Bromo-2-butoxy-3-methylpyridine is studied for its potential role in the degradation of pollutants. Its reactivity can be harnessed to break down harmful substances in the environment, contributing to cleaner air and water .
Chemical Biology
Chemical biology applications involve using this compound to probe biological systems. It can be used to label or modify biomolecules, helping scientists understand biological processes at a molecular level. This can lead to insights into cellular functions and the development of new diagnostic tools .
Safety And Hazards
5-Bromo-2-butoxy-3-methylpyridine is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-2-butoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXJJRNSIABFEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682467 |
Source


|
| Record name | 5-Bromo-2-butoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxy-3-methylpyridine | |
CAS RN |
1261895-63-9 |
Source


|
| Record name | 5-Bromo-2-butoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)



![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)

![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)
![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)


